molecular formula C13H8ClIN2OS B081113 Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester CAS No. 13997-32-5

Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester

Cat. No. B081113
CAS RN: 13997-32-5
M. Wt: 402.64 g/mol
InChI Key: SHMXEVFLBSTREN-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as SIBO, which stands for selective inhibitor of bone resorption. SIBO has been shown to have a unique mechanism of action that makes it a promising candidate for future research.

Mechanism of Action

The mechanism of action of SIBO involves the inhibition of the enzyme cathepsin K. This enzyme is responsible for the breakdown of bone tissue, and its inhibition leads to a decrease in bone resorption. SIBO has been shown to be a selective inhibitor of cathepsin K, which makes it a promising candidate for future research.
Biochemical and Physiological Effects:
SIBO has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of bone resorption, SIBO has also been shown to have anti-inflammatory properties. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

SIBO has several advantages for lab experiments. It is a selective inhibitor of cathepsin K, which makes it a useful tool for studying the role of this enzyme in bone resorption. However, SIBO also has some limitations. It is a relatively new compound, and its long-term effects are not yet known. Additionally, it is difficult to obtain and can be expensive.

Future Directions

There are several future directions for research on SIBO. One potential direction is the development of new and more efficient synthesis methods. Another direction is the study of SIBO's effects on other tissues and organs. Finally, SIBO's potential as a treatment for bone diseases such as osteoporosis should be further explored.
Conclusion:
In conclusion, SIBO is a promising compound that has potential applications in scientific research. Its unique mechanism of action and selective inhibition of bone resorption make it a valuable tool for studying the role of cathepsin K in bone diseases. However, further research is needed to fully understand its long-term effects and potential as a treatment for other diseases.

Synthesis Methods

The synthesis of SIBO involves several steps. The first step is the preparation of 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester. This is done by reacting 4-amino-2-chlorophenol with p-iodophenol in the presence of a base. The resulting product is then esterified using a suitable esterifying agent such as ethyl chloroformate. The final step involves the reaction of the ester with thiocyanic acid in the presence of a catalyst.

Scientific Research Applications

SIBO has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of bone research. SIBO has been shown to selectively inhibit bone resorption, which makes it a potential treatment for bone diseases such as osteoporosis.

properties

CAS RN

13997-32-5

Product Name

Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester

Molecular Formula

C13H8ClIN2OS

Molecular Weight

402.64 g/mol

IUPAC Name

[4-amino-2-chloro-5-(4-iodophenoxy)phenyl] thiocyanate

InChI

InChI=1S/C13H8ClIN2OS/c14-10-5-11(17)12(6-13(10)19-7-16)18-9-3-1-8(15)2-4-9/h1-6H,17H2

InChI Key

SHMXEVFLBSTREN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)SC#N)I

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)SC#N)I

synonyms

4-Amino-2-chloro-5-(4-iodophenoxy)phenyl thiocyanate

Origin of Product

United States

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